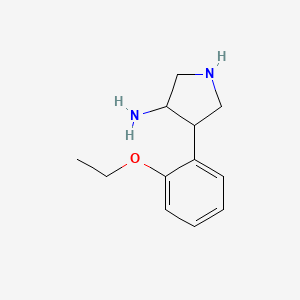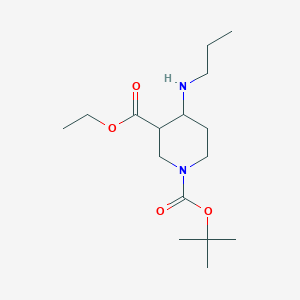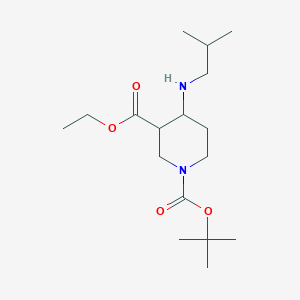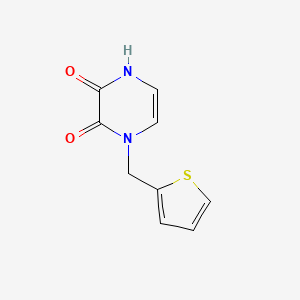
1-(3-アミノピリジン-2-イル)ピペリジン-3-カルボン酸
説明
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid consists of a piperidine ring attached to a carboxylic acid group and a 3-aminopyridin-2-yl group.Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid are not detailed in the available resources, similar compounds have been noted to participate in various chemical reactions .Physical and Chemical Properties Analysis
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid has a molecular weight of 221.26 g/mol . Additional physical and chemical properties are not specified in the available resources.科学的研究の応用
抗がん剤としての応用
ピペリジン誘導体は、抗がん治療において有望視されています。 例えば、乳がん細胞株をピペリン(ピペリジンの誘導体)で処理すると、Aktシグナル伝達経路が阻害され、これはがん細胞の生存に不可欠です .
抗ウイルスおよび抗菌特性
これらの化合物は、抗ウイルスおよび抗菌効果についても調査されています。 ピペリジン誘導体は、さまざまな病原体に対する薬剤として使用できる可能性があります .
抗マラリア活性
ピペリジン誘導体の抗マラリアの可能性は、もう一つの注目すべき分野です。 マラリアの原因となる生物と戦う能力は、この分野で価値のあるものになります .
鎮痛および抗炎症効果
ピペリジン誘導体は、鎮痛および抗炎症作用があることが知られており、疼痛管理や炎症性疾患に役立ちます .
神経保護効果
一部のピペリジン誘導体は、神経保護効果を示しており、アルツハイマー病などの神経変性疾患の治療に役立つ可能性があります .
降圧剤としての使用
これらの化合物は、降圧剤としても使用できる可能性があり、高血圧の管理に役立ちます .
抗精神病薬および抗凝固薬特性
これらの化合物の使用は、精神衛生にまで及んでおり、抗精神病薬として作用し、血栓を予防する抗凝固薬としても作用します .
殺虫剤および殺虫剤の製造
生化学分析
Biochemical Properties
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular function, although its stability may decrease over time, leading to reduced activity.
Dosage Effects in Animal Models
The effects of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or inhibiting disease progression . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. For example, it may inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects.
Subcellular Localization
The subcellular localization of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall efficacy.
特性
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXCOGOFXCVCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)
![3-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid](/img/structure/B1478613.png)
![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)
![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478615.png)



![7-Phenyl-5,8-diazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478619.png)
![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478624.png)

![1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478626.png)
![1-methyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478627.png)


